Pyrrolo[1,2-a]pyrazine
Overview
Description
Pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a fused ring system composed of a pyrrole ring and a pyrazine ring. This compound is part of a broader class of pyrrolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound and its derivatives have been studied for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
Pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been suggested that these compounds may interact with various targets due to their wide range of biological activities .
Mode of Action
It is known that these compounds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that they may interact with their targets in a way that modulates these biological processes.
Biochemical Analysis
Biochemical Properties
Pyrrolo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit kinases, which are enzymes that play a key role in cell signaling pathways. Additionally, these compounds exhibit antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been found to inhibit the growth of cancer cells by interfering with their signaling pathways and inducing apoptosis. Moreover, these compounds can modulate the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. These compounds can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, these compounds may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At high doses, this compound derivatives can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within cells. For example, this compound derivatives have been shown to inhibit certain metabolic enzymes, leading to an accumulation of specific metabolites and a decrease in others. This modulation of metabolic pathways can have significant effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. For instance, this compound derivatives may be transported into cells via specific membrane transporters, where they can then interact with intracellular targets. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound derivatives may localize to the nucleus, where they can interact with transcription factors and influence gene expression. Alternatively, these compounds may be directed to the mitochondria, where they can affect cellular metabolism and energy production .
Preparation Methods
Pyrrolo[1,2-a]pyrazine can be synthesized through various synthetic routes, including:
Cyclization: This method involves the formation of the fused ring system by cyclizing appropriate precursors under specific conditions.
Ring Annulation: This approach involves the construction of the this compound ring system by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple components to form the fused ring system.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the fused ring system.
Acetylation and Ring Condensation: These methods involve the acetylation of pyrrolopyrazines followed by ring condensation to form the desired compound.
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity under scalable conditions .
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted this compound derivatives .
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
5H-Pyrrolo[2,3-b]pyrazine: This compound has a different ring fusion pattern and exhibits more activity on kinase inhibition.
6H-Pyrrolo[3,4-b]pyrazine: This compound also has a different ring fusion pattern and may exhibit different biological activities.
The uniqueness of this compound lies in its specific ring fusion pattern and the diverse range of biological activities it exhibits .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-6-8-3-5-9(7)4-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLLFYVBWXWUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451997 | |
Record name | Pyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-45-3 | |
Record name | Pyrrolo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo(1,2-a)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRROLO(1,2-A)PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV62N5YA33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-Azaindolizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research has identified several potential therapeutic applications for pyrrolo[1,2-a]pyrazine derivatives, including:
- Anxiolytic activity: Certain this compound-3-carboxamides have demonstrated anxiolytic effects in animal models, suggesting their potential as treatments for anxiety disorders. Notably, GML-11 (N-benzyl-N,1-diphenylthis compound-3-carboxamide) exhibited significant anxiolytic activity in mice, with a higher potency than other known this compound-based translocator protein (TSPO) ligands. [, , ]
- Antifungal activity: A range of substituted pyrrolo[1,2-a]pyrazines showed potent antifungal activity against various Candida species, including multidrug-resistant strains. Docking analysis suggests that their mechanism of action may involve interaction with the catalytic site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) in Candida species. []
- Antibacterial activity: this compound-1,4-dione,hexahydro, isolated from the marine bacteria Bacillus tequilensis MSI45, displayed strong antibacterial activity against multi-drug resistant Staphylococcus aureus. []
- Anti-HIV activity: 7-methyl-6,8-bis(methylthio)this compound, a metabolite of the drug oltipraz, exhibits inhibitory activity against HIV-1 replication in vitro. Studies suggest that this compound may target a stage in the viral life cycle after viral integration, unlike oltipraz, which inhibits reverse transcriptase. []
A: Studies indicate that pyrrolo[1,2-a]pyrazines can act as TSPO ligands. [, , ] TSPO is primarily located in the outer mitochondrial membrane of cells in the central nervous system and is involved in the synthesis of neurosteroids. Binding of pyrrolo[1,2-a]pyrazines to TSPO may modulate neurosteroid production, which in turn influences GABAergic neurotransmission and contributes to the observed anxiolytic effects. []
A: Studies using neurosteroidogenesis inhibitors, such as trilostane and finasteride, demonstrated complete blockage of the anxiolytic effects of certain this compound TSPO ligands (GML-1 and GML-3) in an elevated plus-maze test. This finding suggests that the anxiolytic action of these compounds is dependent on neurosteroid biosynthesis, supporting the involvement of TSPO as their primary target. []
ANone: this compound is a bicyclic heterocyclic compound composed of a pyrrole ring fused to a pyrazine ring.
ANone: Various spectroscopic techniques are employed for structural confirmation, including:
- NMR spectroscopy: 1H NMR and 13C NMR provide valuable information on the number and environment of hydrogen and carbon atoms, respectively, allowing for structural elucidation of pyrrolo[1,2-a]pyrazines. [, , ]
- Mass spectrometry: This technique provides the molecular weight and fragmentation pattern of pyrrolo[1,2-a]pyrazines, aiding in structure determination. [, , ]
- FT-IR spectroscopy: This method helps identify functional groups present in this compound derivatives based on their characteristic infrared absorption bands. []
ANone: Research suggests that:
- Substituents on the amide nitrogen atom significantly influence the anxiolytic activity of 1-phenylthis compound-3-carboxamides. Compounds with alkyl, benzyl, alkoxyphenylalkyl groups, or amino acid residues as substituents generally exhibited higher anxiolytic activity in animal models. []
- Introduction of a 'lipophilic linker' between the phenyl and pyrrole rings in a series of 3,4-dihydro-6-phenylpyrrolo[1,2-a]pyrazines led to enhanced affinity for monoamine oxidase A (MAO-A), contributing to potent and reversible MAO-A inhibitory activity. [, ]
A: The presence of specific substituents on the pyrrole and pyrazine rings plays a crucial role in the antifungal activity of pyrrolo[1,2-a]pyrazines. For instance, the introduction of an enone substituent on the this compound scaffold, achieved through a base-catalyzed intramolecular cyclization, has been linked to potent antifungal activity. [, ]
ANone: Numerous synthetic approaches have been developed for the construction of pyrrolo[1,2-a]pyrazines. These include:
- [3+3]-cycloaddition reactions: This method utilizes 2-azidoacrylic acid derivatives and pyrrolphenylketone to form the this compound core structure. []
- Domino reactions: A domino aza-Claisen rearrangement/cyclization sequence, initiated by the reaction of 2-imidazolines with terminal electron-deficient alkynes, can efficiently assemble pyrrolo[1,2-a]pyrazines. []
- Intramolecular cyclization: Treating N-propargyl(pyrrolyl)enaminones under basic conditions (Cs2CO3/DMSO) can induce intramolecular cyclization, yielding pyrrolo[1,2-a]pyrazines with enone substituents. []
- Tandem reactions: Various tandem reactions, such as iminium cyclization followed by Smiles rearrangement [] or post-Ugi cyclization followed by gold(I)-catalyzed annulation [], have also been employed for the synthesis of this compound derivatives.
- Palladium-catalyzed C(sp)–C(sp2) coupling: This method provides a direct route to multi-substituted pyrrolo[1,2-a]pyrazines from phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles. []
ANone: The this compound scaffold possesses several reactive sites that can undergo various chemical transformations:
- Electrophilic substitution: The pyrrole ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents. []
- Nucleophilic addition: FeCl3-catalyzed nucleophilic addition to activated N-heterocycles can be utilized for the regioselective functionalization of pyrrolo[1,2-a]pyrazines, particularly at the C1 and C4 positions. []
- Metalation and reactions with electrophiles: The nonbridgehead nitrogen atom in pyrrolo[1,2-a]pyrazines can be deprotonated with strong bases like lithium diisopropylamide, generating a nucleophilic anion that can react with various electrophiles. []
- 1,3-Dipolar cycloadditions: N-Ylides derived from pyrrolo[1,2-a]pyrazines can participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, expanding the structural diversity of accessible compounds. [, ]
ANone: Computational methods have played a significant role in:
- Pharmacophore modeling and molecular docking: These approaches have been employed to design new this compound-based TSPO ligands with enhanced anxiolytic activity. [, ]
- QSAR studies: 3D-QSAR models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), have helped identify essential structural features of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives for potent mGluR5 antagonism. []
- Mechanistic studies: Theoretical calculations have been used to elucidate the reaction mechanisms and regioselectivity of this compound formation, as exemplified by the tandem imination/annulation of γ- and δ-ketoalkynes. []
ANone: While specific metabolic pathways may vary depending on the substituents present, studies on oltipraz, a this compound-containing drug, provide insights:
- Oltipraz undergoes extensive metabolism, primarily involving dithiolethione ring opening, reduction, recyclization, and methylation to form 7-methyl-6,8-bis(methylthio)this compound ("metabolite III"). []
A: Alkylpyrrolo[1,2-a]pyrazines have been identified as key contributors to the aroma of roasted meat. These compounds are formed through non-enzymatic browning reactions between carbohydrates and amino acids during cooking. [] Understanding their formation and sensory properties can be valuable in optimizing food processing techniques and developing flavouring agents. [, ]
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